Physicochemical Differentiation from VEGFR Kinase Inhibitor II
The target compound exhibits a PSA of 69.00 Ų and LogP of 5.07, compared to PSA 54.02 Ų and LogP 4.75 for the 4-pyridinylmethylamino positional isomer VEGFR Tyrosine Kinase Inhibitor II (CAS 269390-69-4) . The ΔPSA of +14.98 Ų (27.7% higher) indicates substantially greater hydrogen-bonding capacity, while the ΔLogP of +0.32 reflects moderately higher lipophilicity. These computed differences predict distinct cell-permeability, plasma protein binding, and target interaction profiles that preclude functional substitution.
| Evidence Dimension | Polar Surface Area (PSA) and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | PSA: 69.00 Ų; LogP: 5.07 |
| Comparator Or Baseline | VEGFR Tyrosine Kinase Inhibitor II (CAS 269390-69-4): PSA: 54.02 Ų; LogP: 4.75 |
| Quantified Difference | ΔPSA: +14.98 Ų (+27.7%); ΔLogP: +0.32 |
| Conditions | Computed values from ChemSrc database; calculation method consistent across both entries |
Why This Matters
For procurement decisions, a 27.7% higher PSA materially alters hydrogen-bond-mediated target recognition and aqueous solubility, directly impacting assay compatibility and target selectivity when substituting one isomer for the other.
